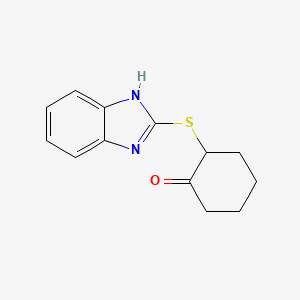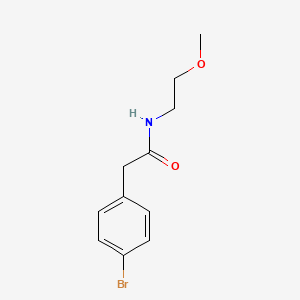![molecular formula C20H18ClN3O4 B4929598 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)
6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromen-4-ones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For instance, it has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one in lab experiments is its diverse biological activities. This compound has been shown to exhibit a wide range of effects, which makes it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of using this compound is its potential toxicity. It is important to carefully evaluate the toxicity profile of this compound before using it in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. One of the areas of research is the development of novel therapeutic agents based on this compound. It is important to identify the specific signaling pathways that are modulated by this compound and to develop more potent and selective analogs. Another area of research is the evaluation of the toxicity profile of this compound in preclinical and clinical studies. It is important to determine the maximum tolerated dose and the potential side effects of this compound. Finally, the potential use of this compound in combination with other drugs or therapies should be investigated to determine its synergistic effects.
Synthesemethoden
The synthesis of 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves the condensation of 4-nitrobenzaldehyde, piperazine, and 6-chloro-4-hydroxycoumarin in the presence of a catalyst. This reaction leads to the formation of the target compound in good yield. The purity and identity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
6-chloro-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c21-15-1-6-19-18(11-15)20(25)14(13-28-19)12-22-7-9-23(10-8-22)16-2-4-17(5-3-16)24(26)27/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBWMGUSDJFVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)




![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)


![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)